

What is Piperazin-2-one-d6 and its chemical properties

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Compound of Interest

Compound Name: Piperazin-2-one-d6

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An In-depth Technical Guide to Piperazin-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-one-d6 is the deuterated analog of piperazin-2-one, a heterocyclic organic compound. Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. In **Piperazin-2-one-d6**, the six hydrogen atoms on the carbon atoms at positions 3, 5, and 6 have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in analytical chemistry and drug development, where it serves as an excellent internal standard for mass spectrometry-based quantitative analysis.

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. Consequently, the ability to accurately quantify compounds containing this moiety in complex biological matrices is of paramount importance in pharmacokinetic, pharmacodynamic, and metabolism studies. The use of a deuterated internal standard like **Piperazin-2-one-d6** is the gold standard for such analyses, as its physicochemical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency, chromatographic retention, and ionization response,

thereby minimizing analytical variability and improving the accuracy and precision of the results.^[1]

This technical guide provides a comprehensive overview of the chemical properties of **Piperazin-2-one-d6**, its synthesis, and its application as an internal standard in a validated bioanalytical method.

Chemical and Physical Properties

Piperazin-2-one-d6, also known by its systematic name 2-Oxopiperazine-3,3,5,5,6,6-d6, is a white powder.^[1] The incorporation of six deuterium atoms significantly increases its molecular weight compared to the non-labeled counterpart, which is the basis for its utility in mass spectrometry.

Table 1: Chemical and Physical Properties of **Piperazin-2-one-d6** and Piperazin-2-one

Property	Piperazin-2-one-d6	Piperazin-2-one
Synonyms	2-Oxopiperazine-3,3,5,5,6,6-d6	2-Ketopiperazine, Piperazinone
CAS Number	1219803-71-0 ^[1]	5625-67-2 ^{[2][3]}
Chemical Formula	C ₄ H ₂ D ₆ N ₂ O ^[1]	C ₄ H ₈ N ₂ O ^{[2][3]}
Molecular Weight	106.16 g/mol ^[1]	100.12 g/mol ^{[2][3]}
Appearance	White Powder ^[1]	White crystalline powder
Melting Point	Not available	136-140 °C ^{[2][3]}
Boiling Point	Not available	Not available
Solubility	Not available	Not available

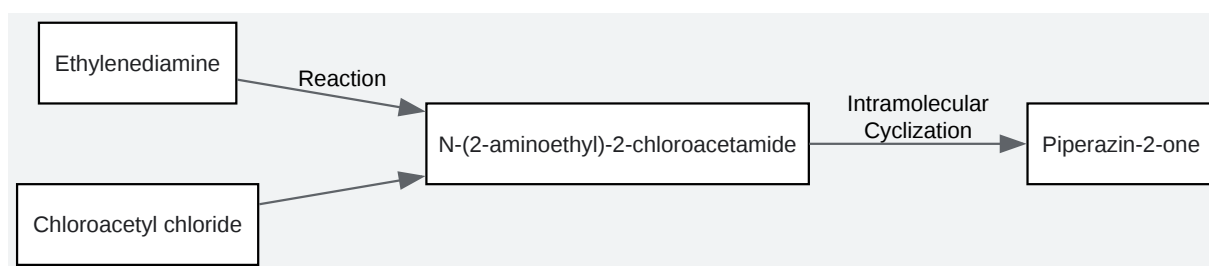
Note: Experimental data for the melting point, boiling point, and solubility of **Piperazin-2-one-d6** are not readily available in the searched literature. These properties are expected to be very similar to those of the non-deuterated Piperazin-2-one.

Synthesis of Piperazin-2-one and its Derivatives

The synthesis of the piperazin-2-one core is a well-established process in organic chemistry, with several synthetic routes available. These methods often involve the cyclization of appropriate acyclic precursors. While a specific protocol for the synthesis of 2-Oxopiperazine-3,3,5,5,6,6-d6 was not found in the searched literature, a general understanding of the synthesis of the non-deuterated analog provides a basis for its potential synthesis.

One common approach involves the reaction of ethylenediamine with an α -haloacetyl halide, followed by intramolecular cyclization. The introduction of deuterium atoms can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions under appropriate conditions.

A generalized synthetic pathway is illustrated below. The synthesis of the deuterated analog would likely involve the use of deuterated reagents or solvents at specific steps to achieve the desired isotopic labeling.



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Figure 1: General synthetic scheme for Piperazin-2-one.

Application as an Internal Standard in Bioanalytical Methods

The primary application of **Piperazin-2-one-d6** is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nearly identical chemical behavior to the unlabeled analyte allows it to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly accurate and precise quantification.^{[4][5]}

Experimental Protocol: Quantification of a Piperazin-2-one Containing Drug in Human Plasma

The following is a detailed, generalized protocol for the quantification of a hypothetical drug containing the piperazin-2-one moiety in human plasma using **Piperazin-2-one-d6** as an internal standard. This protocol is based on common practices in bioanalytical method development and validation.^{[6][7][8]}

1. Materials and Reagents

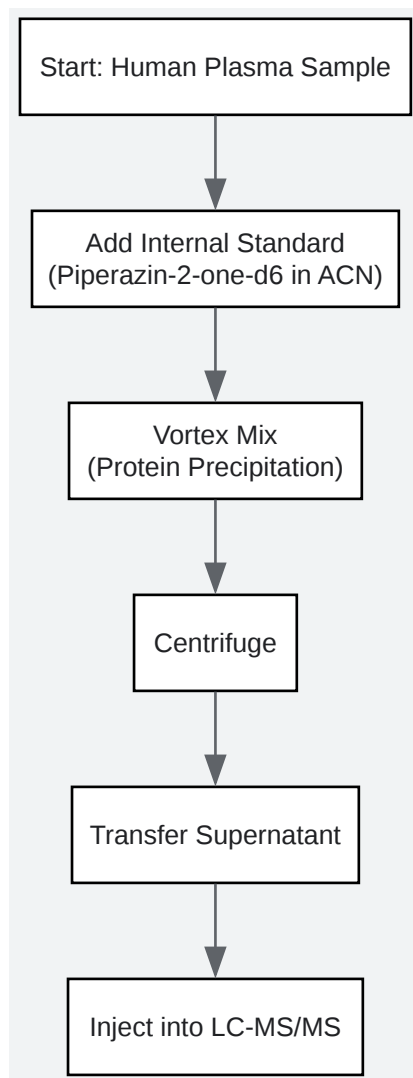
- Analyte (Drug containing piperazin-2-one moiety) reference standard
- **Piperazin-2-one-d6** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, e.g., Milli-Q)

2. Preparation of Stock and Working Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Piperazin-2-one-d6** in methanol.
- Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

- Pipette 50 μL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
- Vortex mix for 30 seconds to precipitate plasma proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a clean autosampler vial.
- Inject a portion of the supernatant (e.g., 5 μL) into the LC-MS/MS system.



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Figure 2: Workflow for sample preparation.

4. LC-MS/MS Conditions

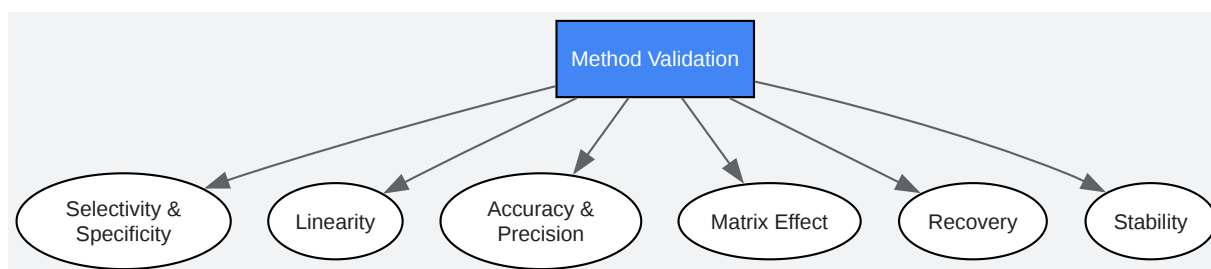
- LC System: A suitable UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte and internal standard from matrix components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and **Piperazin-2-one-d6** would need to be optimized.

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[6][7]

- Selectivity and Specificity
- Linearity (Calibration Curve)
- Accuracy and Precision (Intra- and Inter-day)

- Matrix Effect
- Recovery
- Stability (Freeze-thaw, short-term, long-term, and post-preparative)



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